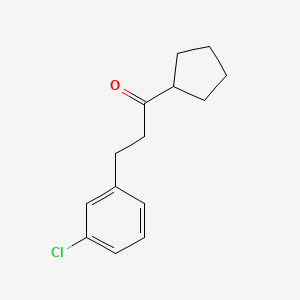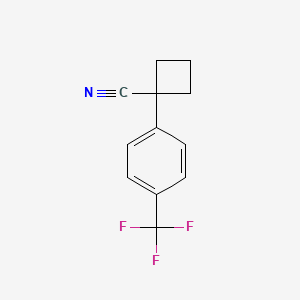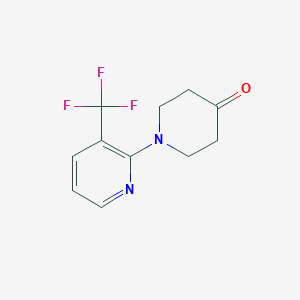
2-(3-Chlorophenyl)ethyl cyclopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)ethyl cyclopentyl ketone is a compound that can be inferred to have a ketone functional group attached to a cyclopentyl ring, with an ethyl linker to a 3-chlorophenyl group. While the papers provided do not directly discuss this compound, they do provide insights into the chemistry of related ketones and their reactivity, which can be extrapolated to understand the properties and potential reactivity of 2-(3-Chlorophenyl)ethyl cyclopentyl ketone.
Synthesis Analysis
The synthesis of ketones with specific substituents can often be achieved through the functionalization of simpler ketones or through the reaction of different precursors. For example, the synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone oximes involves cyclization reactions . Similarly, 2-(3-Chlorophenyl)ethyl cyclopentyl ketone could potentially be synthesized by analogous cyclization methods or through the reaction of chloromethyl ketones with suitable precursors, as described in the synthesis of 3-nitrothiophenes .
Molecular Structure Analysis
The molecular structure of ketones can be analyzed using various spectroscopic and computational methods. The papers do not directly analyze the structure of 2-(3-Chlorophenyl)ethyl cyclopentyl ketone, but studies like the theoretical DFT analysis of carbonyl ylide reactions provide a framework for understanding the electronic structure and reactivity of ketones . The presence of the chlorophenyl group would influence the electron distribution in the molecule, potentially affecting its reactivity.
Chemical Reactions Analysis
Ketones are versatile in chemical reactions, often participating in cycloadditions, as seen with the [3 + 2] cycloaddition of carbonyl ylides . The reactivity of 2-(3-Chlorophenyl)ethyl cyclopentyl ketone could include similar cycloaddition reactions, given the presence of the ketone functional group. Additionally, the chlorophenyl group could undergo further transformations, such as the selenenylation–acylation reaction described for enolizable ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones are influenced by their functional groups and molecular structure. While the papers do not provide specific data on 2-(3-Chlorophenyl)ethyl cyclopentyl ketone, they do offer insights into the properties of related compounds. For instance, the presence of electron-withdrawing groups like chlorine can affect the acidity of the α-hydrogen atoms, as well as the boiling and melting points of the compound. The solubility and stability of the compound would also be influenced by the specific substituents and their electronic effects.
Scientific Research Applications
Synthesis and Chemical Reactions
Friedel–Crafts Acylation : The compound can be synthesized via Friedel–Crafts acylation, using microwave heating for enhanced yields and purity. This method involves reactions with chlorocarboxylic acids and acetic acids, showcasing its utility in organic synthesis (Mahdi et al., 2011).
Cyclization for Quinolin-8-ols Synthesis : Another application is in the regioselective synthesis of quinolin-8-ols, where 2-(3-hydroxyphenyl)ethyl ketone derivatives undergo cyclization, highlighting its role in synthesizing complex organic molecules (Uchiyama et al., 1998).
Synthesis of Aryl ω-(1-Methyl-5-Imidazolyl and 1H-5-Tetrazolyl)alkyl Ketones : It's used in the synthesis of specialized ketones, demonstrating its versatility in creating compounds with potential biological activities (Lee et al., 1998).
Identification of Impurities in Illegal Drug Samples : Its derivatives are useful in identifying impurities in illegal drug samples, which aids in drug regulation and source identification (Ma et al., 2018).
Synthesis of Ketamine : The compound is involved in the synthesis of ketamine, showing its relevance in pharmaceutical manufacturing (Zekri et al., 2020).
One-Pot Gewald Synthesis : It's utilized in the one-pot Gewald synthesis of 2-aminothiophenes, a method important in heterocyclic chemistry (Tormyshev et al., 2006).
Isoquinoline Ring Synthesis : The compound plays a role in new methods of synthesizing the isoquinoline ring, which is significant in medicinal chemistry (Barr et al., 1983).
Novel Cyclic β-Oxosulphonium Salts Preparation : It is used in preparing cyclic β-oxosulphonium salts, contributing to the development of novel organic compounds (Flowers et al., 1981).
Mechanism of Action
Safety and Hazards
When handling 2-(3-Chlorophenyl)ethyl cyclopentyl ketone, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling . It is also advised to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQKTYEGQBXTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620399 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)ethyl cyclopentyl ketone | |
CAS RN |
625445-70-7 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)





![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)



